2,5-Thiophenedicarboxylic acid
Overview
Description
2,5-Thiophenedicarboxylic acid is an organic compound with the chemical formula C6H4O4S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is notable for its applications in the synthesis of various materials, including fluorescent brightening agents, fungicides, and anti-cancer drugs .
Biochemical Analysis
Biochemical Properties
2,5-Thiophenedicarboxylic acid plays a significant role in biochemical reactions. It is used as a thiophene-based linker in the preparation of coordination networks . It is also used as a precursor in the synthesis of 2,5-bis-benzoxazoyl-thiophene
Cellular Effects
It is known that it is used in the synthesis of polyesters with excellent ultraviolet shielding properties and barrier properties .
Molecular Mechanism
It is known to be involved in the synthesis of polyesters
Temporal Effects in Laboratory Settings
It is known that it is used in the synthesis of polyesters . These polyesters show increased thermal stability with increasing content .
Metabolic Pathways
It is known that it is used in the synthesis of polyesters
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Thiophenedicarboxylic acid can be synthesized through the chlorination of adipic acid using thionyl chloride. The reaction involves mixing adipic acid with thionyl chloride in the presence of a catalyst such as pyridine. The mixture is then refluxed for 20-60 hours. After removing the solvent, the residue is heated at 140-160°C for 3-7 hours. The product is then treated with sodium hydroxide, followed by acidification, filtration, decolorization, and purification to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Thiophenedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.
Substitution: It can undergo electrophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with various functional groups.
Substitution: Halogenated and nitrated thiophene derivatives.
Scientific Research Applications
2,5-Thiophenedicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-thiophenedicarboxylic acid and its derivatives involves interactions with various molecular targets. For instance, in anti-cancer applications, its derivatives may inhibit specific enzymes or interfere with cellular pathways critical for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Properties
IUPAC Name |
thiophene-2,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGAZNXXGKTASZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063392 | |
Record name | 2,5-Thiophenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-31-9 | |
Record name | 2,5-Thiophenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4282-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Thiophenedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Thiophenedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81789 | |
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Record name | 2,5-Thiophenedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Thiophenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2,5-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-THIOPHENEDICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q8A2G9Y8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,5-Thiophenedicarboxylic acid?
A1: this compound has the molecular formula C6H4O4S and a molecular weight of 172.16 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize H2TDC?
A2: Researchers frequently employ techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction to analyze H2TDC. These methods help determine its structure, bonding, and arrangement within materials. [, , ]
Q3: What makes H2TDC attractive for material synthesis?
A3: H2TDC's appeal stems from its rigid structure and ability to act as a bridging ligand, coordinating with metal ions to form diverse framework structures. This makes it highly valuable for constructing MOFs and coordination polymers. [, , ]
Q4: How stable are H2TDC-based materials?
A4: The stability of H2TDC-based materials depends on the specific metal ions and synthesis conditions used. Some exhibit excellent thermal stability, remaining intact even at temperatures exceeding 300°C. []
Q5: Are there specific applications where H2TDC-based materials excel?
A5: H2TDC-based MOFs have shown promise in applications such as gas storage and separation, particularly for light hydrocarbons. [] Additionally, their potential as catalysts for various chemical reactions is being actively explored. [, ]
Q6: Can H2TDC-based materials act as catalysts?
A6: Yes, the presence of unsaturated metal sites in some H2TDC-based MOFs, particularly after removing coordinated solvent molecules, enables catalytic activity. For example, they have shown potential in catalyzing diethylzinc addition to benzaldehyde. []
Q7: What influences the catalytic activity of H2TDC-based materials?
A7: Factors like the choice of metal ion, framework structure, and presence of additional functional groups within the framework can significantly impact their catalytic properties. [, ]
Q8: How does H2TDC contribute to the photocatalytic activity in certain materials?
A8: In some cases, the inclusion of H2TDC, especially alongside ligands like dimethylglyoxime, has been shown to broaden the light absorption spectrum of titanium-oxo clusters, extending it into the visible range. This enhanced light absorption, coupled with improved charge transfer within the material, contributes to superior photocatalytic activity, such as in the oxidative coupling of amines to imines. []
Q9: How is computational chemistry employed in H2TDC research?
A9: Density Functional Theory (DFT) calculations play a crucial role in understanding the formation mechanisms of H2TDC-based coordination polymers. By modeling different reaction pathways, researchers can gain insights into the assembly process and guide the synthesis of targeted structures. [, ]
Q10: What computational techniques are used to study H2TDC-based materials?
A10: Beyond DFT, techniques like molecular dynamics simulations are employed to investigate properties such as enzymatic degradation behavior in H2TDC-containing polyesters. This provides valuable information for designing biodegradable materials. []
Q11: How does modifying the H2TDC structure affect its coordination behavior?
A11: Introducing substituents or altering the position of functional groups on the thiophene ring can significantly influence H2TDC's coordination geometry and its ability to bridge metal ions. This, in turn, dictates the final structure and properties of the resulting material. [, ]
Q12: What is the significance of studying SAR in H2TDC-based materials?
A12: Understanding SAR is crucial for fine-tuning the properties of H2TDC-based materials. By systematically altering the ligand structure, researchers can optimize desired characteristics like pore size, stability, and catalytic activity. [, ]
Q13: Do H2TDC-based materials exhibit luminescence?
A13: Yes, many H2TDC-based coordination polymers, especially those incorporating lanthanide ions, display interesting luminescent properties. [, ]
Q14: What factors influence the luminescence of H2TDC-based materials?
A14: The choice of metal ion is a primary factor, with lanthanide ions like Eu3+ and Tb3+ known for their characteristic emissions. Additionally, the ligand environment and presence of guest molecules within the framework can affect luminescence properties. [, ]
Q15: What considerations are important for the sustainable development of H2TDC-based materials?
A16: Exploring alternative, greener synthesis routes, utilizing renewable starting materials whenever possible, and ensuring responsible waste management throughout the material's life cycle are crucial aspects of sustainable development in this field. [, ]
Q16: What are some emerging areas of research involving H2TDC?
A17: Scientists are exploring the use of H2TDC in constructing biocompatible materials, developing sensors for specific analytes, and creating materials with tunable magnetic properties. [, , , ]
Q17: How does H2TDC compare to other dicarboxylic acid linkers in MOF synthesis?
A18: While H2TDC offers unique structural features and properties, researchers often compare its performance to other common linkers like terephthalic acid, 2,5-furandicarboxylic acid, and isophthalic acid. This comparative analysis helps identify the most suitable linker for a specific application. [, , , ]
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